molecular formula C9H19NO B1291150 (1-Tert-butylpyrrolidin-3-yl)methanol CAS No. 71548-34-0

(1-Tert-butylpyrrolidin-3-yl)methanol

Cat. No.: B1291150
CAS No.: 71548-34-0
M. Wt: 157.25 g/mol
InChI Key: XLGPTFIQKDNBAY-UHFFFAOYSA-N
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Description

(1-Tert-butylpyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group attached to the nitrogen atom and a hydroxymethyl group at the 3-position of the pyrrolidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

(1-Tert-butylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with methanol dehydrogenase, an enzyme that catalyzes the oxidation of methanol to formaldehyde . This interaction is crucial for the compound’s role in methanol metabolism. Additionally, this compound may interact with other proteins involved in methanol oxidation and formaldehyde assimilation, contributing to energy generation and growth in certain microorganisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with methanol dehydrogenase can lead to changes in the levels of formaldehyde and other metabolites, thereby impacting cellular metabolism . Furthermore, this compound may affect gene expression by modulating the activity of transcription factors involved in methanol metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to methanol dehydrogenase, facilitating the oxidation of methanol to formaldehyde . This binding interaction is essential for the compound’s role in methanol metabolism. Additionally, this compound may inhibit or activate other enzymes involved in methanol oxidation and formaldehyde assimilation, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air may lead to its degradation, affecting its efficacy in biochemical reactions . Long-term studies have also indicated that the compound can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance methanol metabolism and energy generation . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of formaldehyde and other metabolites, which can be harmful at high concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including methanol oxidation and formaldehyde assimilation . The compound interacts with enzymes such as methanol dehydrogenase and formaldehyde dehydrogenase, facilitating the conversion of methanol to formaldehyde and subsequently to formate . These metabolic pathways are crucial for energy generation and growth in certain microorganisms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is primarily transported through passive diffusion, but it may also interact with specific transporters that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with methanol dehydrogenase and other enzymes involved in methanol metabolism . Additionally, this compound may be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is crucial for the compound’s role in cellular metabolism and energy generation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylpyrrolidin-3-yl)methanol typically involves the reaction of tert-butylamine with a suitable pyrrolidine precursor. One common method is the reduction of (1-Tert-butylpyrrolidin-3-yl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (1-Tert-butylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form (1-Tert-butylpyrrolidin-3-yl)methane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: (1-Tert-butylpyrrolidin-3-yl)aldehyde, (1-Tert-butylpyrrolidin-3-yl)carboxylic acid

    Reduction: (1-Tert-butylpyrrolidin-3-yl)methane

    Substitution: (1-Tert-butylpyrrolidin-3-yl)chloride, (1-Tert-butylpyrrolidin-3-yl)bromide

Scientific Research Applications

Chemistry: (1-Tert-butylpyrrolidin-3-yl)methanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. Researchers investigate its potential as a lead compound for developing new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

    (1-Tert-butylpyrrolidin-3-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.

    (1-Tert-butylpyrrolidin-3-yl)ketone: Similar structure but with a ketone group instead of a hydroxymethyl group.

    (1-Tert-butylpyrrolidin-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness: (1-Tert-butylpyrrolidin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications and interactions that are not possible with the amine, ketone, or carboxylic acid analogs. The compound’s stability and versatility make it a valuable tool in research and industrial applications.

Properties

IUPAC Name

(1-tert-butylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)10-5-4-8(6-10)7-11/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGPTFIQKDNBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640640
Record name (1-tert-Butylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71548-34-0
Record name (1-tert-Butylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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